![molecular formula C11H7BrN2 B1377060 8-bromo-5H-pyrido[3,2-b]indole CAS No. 1236349-67-9](/img/structure/B1377060.png)
8-bromo-5H-pyrido[3,2-b]indole
Overview
Description
8-bromo-5H-pyrido[3,2-b]indole is an aromatic amine compound . It is used in organic electroluminescent devices, illuminating devices, and displays .
Synthesis Analysis
The synthesis of 5H-pyrido[3,2-b]indole derivatives has been reported in several studies . For instance, the title compound was prepared by twofold Pd-catalyzed aryl-amination of a cyclic pyrido-benzo-iodo-lium salt .Molecular Structure Analysis
The molecular formula of this compound is C11H7BrN2 . Its molecular weight is 247.10 .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It appears as a white to light yellow to light orange powder or crystal .Scientific Research Applications
Organic Synthesis
Synthesis Techniques : A study by Hung et al. (2019) detailed the synthesis of 5-aryl-5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles, showcasing a practical strategy involving domino Pd- and Cu-catalyzed C–N coupling reactions (Hung et al., 2019).
Derivative Formation and Biological Properties : Lassagne et al. (2018) explored the synthesis of various pyrazino-fused carbazoles and carbolines, including 8-bromo-pyrido compounds. This study also evaluated the biological properties of these compounds, such as antiproliferative activity (Lassagne et al., 2018).
Materials Science
- Bipolar Host Materials for OLEDs : Research by Moon et al. (2018) focused on synthesizing bipolar host materials for deep blue thermally activated delayed fluorescence organic light-emitting diodes (OLEDs). This study included derivatives of 5H-pyrido[3,2-b]indole, demonstrating their potential in advanced electronic applications (Moon et al., 2018).
Potential Medicinal Chemistry Applications
Antitumor Activity : Nguyen et al. (1992) synthesized various 1-amino-substituted 5H-pyrido[4,3-b]indoles and evaluated their antitumor properties. This study highlights the potential medicinal applications of these compounds, particularly in cancer research (Nguyen et al., 1992).
DNA Binding Properties : Molina et al. (1996) investigated the DNA-binding properties of several heteroaromatic nuclei, including 5H-pyrido[4,3-b]indole. This research could have implications for understanding the interaction of these compounds with biological macromolecules (Molina et al., 1996).
Safety and Hazards
8-bromo-5H-pyrido[3,2-b]indole can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If skin irritation occurs, get medical advice or attention (P332 + P313) .
properties
IUPAC Name |
8-bromo-5H-pyrido[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFZHUGVBINOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236349-67-9 | |
| Record name | 8-Bromo-5H-pyrido[3,2-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)
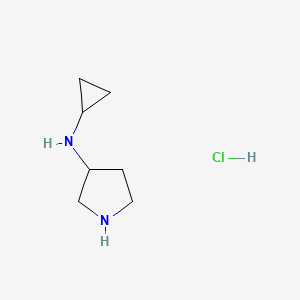
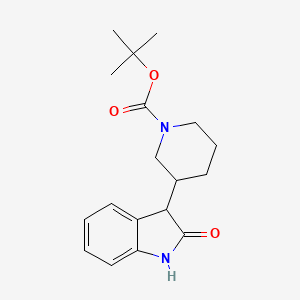
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
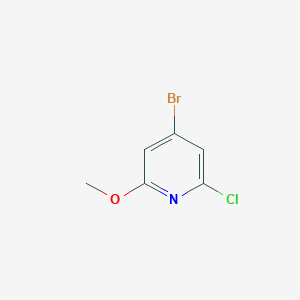
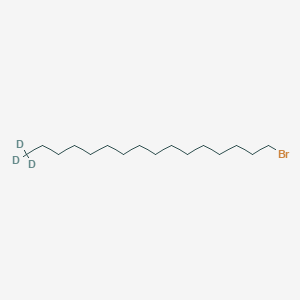

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)
![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

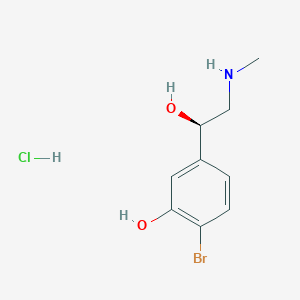
![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)
